molecular formula C8H15ClN2O B3034761 6,9-Diazaspiro[4.5]decan-7-one hydrochloride CAS No. 2197057-51-3

6,9-Diazaspiro[4.5]decan-7-one hydrochloride

Katalognummer B3034761
CAS-Nummer: 2197057-51-3
Molekulargewicht: 190.67
InChI-Schlüssel: UHGHTOXENYSWTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,9-Diazaspiro[4.5]decan-7-one Hydrochloride (6,9-DASD-7-OHCl) is a synthetic, spiro-heterocyclic compound that has been studied extensively for its various biochemical and physiological effects. 6,9-DASD-7-OHCl has been used in numerous scientific research applications and laboratory experiments, and has many advantages and limitations that must be taken into consideration when using this compound. Additionally, potential future directions for 6,9-DASD-7-OHCl research will be discussed.

Wissenschaftliche Forschungsanwendungen

Inhibition of RIPK1 Kinase Activity

The compound has been used in the development of potent RIPK1 kinase inhibitors . RIPK1 (Receptor Interacting Protein Kinase 1) plays a key role in necroptosis, a form of programmed lytic cell death. Inhibiting the kinase activity of RIPK1, which blocks the activation of the necroptosis pathway, has shown therapeutic potential in many human diseases .

Anti-necroptotic Effect

A derivative of the compound, referred to as compound 41, showed a significant anti-necroptotic effect in a necroptosis model in U937 cells . Necroptosis is a type of cell death that is associated with various inflammatory diseases, and inhibiting this process can have therapeutic benefits .

Anticonvulsant Potential

Certain new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, which are derivatives of the compound, have shown good anticonvulsant activity . In particular, compound 6g showed an ED50 of 0.0043 mmol/kg in the scPTZ screen, being about 14 and 214 fold more potent than the reference drugs, Phenobarbital (ED50 = 0.06 mmol/kg) and Ethosuximide (ED50 = 0.92 mmol/kg), respectively .

Development of New Chemotypes of RIPK1 Inhibitors

The compound has been used in a virtual screening workflow to find new chemotypes of RIPK1 inhibitors . This process led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound .

Structural Optimization of RIPK1 Inhibitors

Further structural optimization of the compound led to the identification of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors . Among them, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .

Lead Compound for Further Structural Optimization

Compound 41, a derivative of the compound, could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .

Eigenschaften

IUPAC Name

6,9-diazaspiro[4.5]decan-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-7-5-9-6-8(10-7)3-1-2-4-8;/h9H,1-6H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGHTOXENYSWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9-Diazaspiro[4.5]decan-7-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,9-Diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 2
6,9-Diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 3
6,9-Diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 4
6,9-Diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 5
6,9-Diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 6
6,9-Diazaspiro[4.5]decan-7-one hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.